molecular formula C7H6BrClOZn B14892048 2-Chloro-5-methoxyphenylZinc bromide

2-Chloro-5-methoxyphenylZinc bromide

Cat. No.: B14892048
M. Wt: 286.9 g/mol
InChI Key: UKYVICDXDBRLGH-UHFFFAOYSA-M
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Description

2-Chloro-5-methoxyphenylzinc bromide is an organozinc reagent characterized by a substituted aromatic ring bearing both chloro (-Cl) and methoxy (-OCH₃) groups. Its synthesis typically follows protocols analogous to those for arylzinc bromides, involving the reaction of a halogenated aromatic precursor with activated zinc. For instance, the preparation of 2-chlorophenylzinc bromide involves zinc dust, cobalt bromide (as an activator), and 2-bromochlorobenzene in acetonitrile, yielding ~75% under argon .

The molecular formula of this compound is C₇H₅ClOZnBr, with a molecular weight of 313.87 g/mol. Its structure combines the moderate reactivity of organozinc compounds with the steric and electronic effects of dual substituents, making it useful in cross-coupling reactions where functional group tolerance is critical.

Properties

Molecular Formula

C7H6BrClOZn

Molecular Weight

286.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-4-methoxybenzene-6-ide

InChI

InChI=1S/C7H6ClO.BrH.Zn/c1-9-7-4-2-6(8)3-5-7;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

UKYVICDXDBRLGH-UHFFFAOYSA-M

Canonical SMILES

COC1=C[C-]=C(C=C1)Cl.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-methoxyphenylZinc bromide can be synthesized through the reaction of 2-chloro-5-methoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a Grignard reagent or a similar organometallic compound to facilitate the formation of the organozinc species .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxyphenylZinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. In Suzuki-Miyaura coupling, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Chloro-5-methoxyphenylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxyphenylZinc bromide in cross-coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the organic substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Chlorophenylzinc Bromide

  • Molecular Formula : C₆H₄ClZnBr
  • Molecular Weight : 258.81 g/mol
  • Synthesis : Prepared via zinc activation with cobalt bromide in acetonitrile, yielding 75% .
  • Reactivity : The absence of a methoxy group simplifies the electronic environment, enhancing electrophilic attack at the ortho position relative to chlorine.
  • Stability : Similar to the methoxy analog but less sensitive to steric hindrance.

Phenylmagnesium Bromide

  • Molecular Formula : C₆H₅MgBr
  • Molecular Weight : 181.31 g/mol
  • Synthesis : Typically prepared in tetrahydrofuran (THF) with near-quantitative yields (>90%) .
  • Reactivity : Highly reactive toward electrophiles (e.g., carbonyl compounds) but moisture-sensitive.
  • Stability : Requires strict anhydrous conditions, unlike zinc analogs, which are more air-stable .

4-Bromo-2-nitroaniline

  • Molecular Formula : C₆H₅BrN₂O₂
  • Molecular Weight : 233.02 g/mol
  • Role: Not an organometallic but a brominated aromatic precursor. Highlights the diversity of bromo-substituted intermediates in synthesis .

Research Findings and Data Tables

Table 1: Comparative Properties of Organometallic Reagents

Compound Molecular Formula Molecular Weight (g/mol) Solubility Stability Typical Yield
2-Chloro-5-methoxyphenylzinc bromide C₇H₅ClOZnBr 313.87 Acetonitrile Stable under Ar ~70%*
2-Chlorophenylzinc bromide C₆H₄ClZnBr 258.81 Acetonitrile Stable under Ar 75%
Phenylmagnesium bromide C₆H₅MgBr 181.31 THF Air-sensitive >90%

*Estimated based on analogous synthesis .

Key Findings:

Metal Reactivity : Zinc reagents exhibit lower reactivity than Grignard analogs but superior functional group tolerance, enabling use in complex syntheses .

Solubility : Acetonitrile-based zinc reagents contrast with THF-soluble Grignard reagents, influencing solvent choice in multi-step reactions.

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